molecular formula C6HClN4O2 B2698789 4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole CAS No. 749923-28-2

4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole

Cat. No.: B2698789
CAS No.: 749923-28-2
M. Wt: 196.55
InChI Key: LWPGBZWRFVJTLH-UHFFFAOYSA-N
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Description

4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole ( 749923-28-2) is a high-purity chemical compound supplied for research and development purposes. This specialty heterocyclic building block, with the molecular formula C 6 HClN 4 O 2 and a molecular weight of 196.550 g/mol, is characterized by a fused bis(oxadiazole) structure . Its unique architecture, featuring multiple nitrogen and oxygen heteroatoms, makes it a valuable precursor in advanced organic synthesis, particularly for constructing complex molecular frameworks. Researchers may utilize this compound in the development of novel materials with specific electronic or optical properties, given its potential as a core scaffold. It is also a key intermediate for exploring new pharmacophores in medicinal chemistry and can be used to create high-energy materials for specialized research applications . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-chloro-[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClN4O2/c7-2-1-3-5(10-12-8-3)6-4(2)9-13-11-6/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPGBZWRFVJTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C3=NON=C31)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural and Electronic Comparisons

Compound Name Molecular Formula Key Substituents Band Gap (eV) Key Applications Stability Notes
4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole C₆H₃ClN₄O₂ Cl N/A Drug discovery, photovoltaics (theoretical) High (chlorine enhances stability)
4,7-Dichloro[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide C₄Cl₂N₄O₃ Cl, oxide ~2.5–3.0 OLEDs, DSSCs Moderate (prone to hydrolysis)
[1,2,5]Selenadiazolo[3,4-e]indole C₈H₅N₃Se Se ~1.8–2.2 Photovoltaics (limited) Low (hydrolysis-sensitive)
BAM15 ([1,2,5]oxadiazolo[3,4-e]pyrazine) C₁₄H₁₀F₂N₆O F, NH₂ N/A Mitochondrial uncoupler High (pharmacological use)
  • Electron-Withdrawing Effects : The chlorine substituent in the target compound enhances its electron-accepting capacity, making it theoretically suitable for photovoltaic materials. However, its band gap remains uncharacterized, unlike selenium analogs (e.g., [1,2,5]selenadiazolo[3,4-e]indole), which exhibit lower band gaps (~1.8–2.2 eV) but suffer from instability .
  • Stability : Chlorine improves stability compared to selenium or sulfur analogs, which degrade under hydrolytic conditions .

Antimicrobial Activity :

  • The target compound is included in screening libraries for pathogens but lacks explicit activity data . Comparatively, [1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazine-5-amine (C5) shows bactericidal activity against Bacillus subtilis and B. cereus spores, attributed to its fused tetrazolo-pyrazine core .
  • Chlorine’s electronegativity may enhance membrane penetration, but amino groups (e.g., in BAM15) are critical for protonophoric activity in mitochondrial uncoupling .

Pharmacological Potential:

  • BAM15, a structurally related oxadiazolo-pyrazine, prevents obesity and muscle atrophy via mitochondrial uncoupling, highlighting the pharmacological versatility of this scaffold . The absence of amino groups in the target compound likely limits similar bioactivity.

Biological Activity

4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound contains both nitrogen and oxygen atoms in its structure, which contribute to its unique chemical properties and potential therapeutic applications. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro substituent on the oxadiazole ring. This configuration enhances its reactivity and biological interactions.

PropertyValue
IUPAC Name4-chloro-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole
Molecular FormulaC₆H₄ClN₄O₂
Molecular Weight188.57 g/mol
CAS Number749923-28-2

Anticancer Activity

One of the most notable biological activities of this compound is its potential as an anticancer agent . Research indicates that this compound can inhibit hypoxia-inducible factor-1 (HIF-1), a critical regulator in tumor progression. By disrupting the hypoxic response in cancer cells, it may lead to reduced tumor growth and metastasis .

Antimicrobial Properties

Compounds containing the oxadiazole ring have shown significant antimicrobial activity . Studies have reported broad-spectrum effects against various bacterial strains. For instance:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties with promising results against certain fungal pathogens .

Antiparasitic Activity

Recent studies have identified derivatives of oxadiazoles as potential antiparasitic agents . For example:

  • A derivative was found to exhibit low-micromolar IC50 values against Plasmodium falciparum, the causative agent of malaria .
  • Other studies indicated activity against Trypanosoma brucei, suggesting potential for treating African sleeping sickness .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of HIF-1 : This leads to decreased expression of genes involved in angiogenesis and tumor survival.
  • Disruption of microbial cell wall synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity and function.

Case Studies

Several studies highlight the efficacy of oxadiazole derivatives in various biological contexts:

Case Study 1: Anticancer Efficacy

A study conducted by researchers demonstrated that a series of oxadiazole derivatives inhibited HIF-1 activity in vitro. The most potent compound showed a reduction in tumor cell viability by over 70% at micromolar concentrations .

Case Study 2: Antimicrobial Screening

In a comparative study on antimicrobial activity against Gram-positive and Gram-negative bacteria:

  • The oxadiazole derivative exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gentamicin.
  • Notably effective against resistant strains such as MRSA .

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